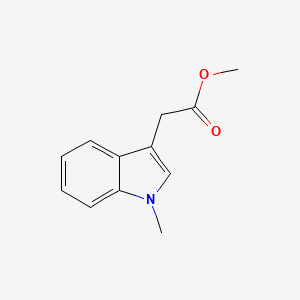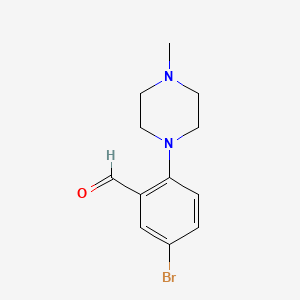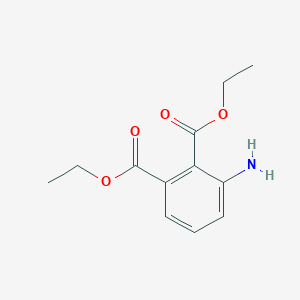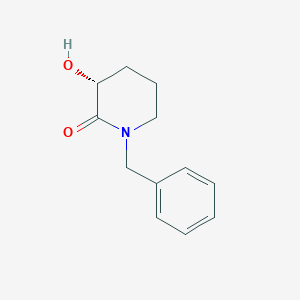![molecular formula C9H8N2O B1609918 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 460053-60-5](/img/structure/B1609918.png)
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Descripción general
Descripción
“1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 460053-60-5 . It has a molecular weight of 160.18 and its IUPAC name is 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is 1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
1. Inhibitor of Mitotic Kinase Monopolar Spindle 1 (MPS1) The compound has been used in the design of orally bioavailable inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint signal . MPS1 is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology .
Anticancer Activities
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivatives have shown potent anticancer activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 . These derivatives were designed and synthesized as colchicine-binding site inhibitors .
Tubulin Polymerization Inhibition
The compound has been found to inhibit tubulin polymerization, a critical process in cell division . This makes it a potential candidate for the development of new anticancer drugs .
Induction of Cell Cycle Arrest
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivatives can cause G2/M phase cell cycle arrest, a mechanism often exploited in cancer therapy .
Induction of Apoptosis
These derivatives can also induce apoptosis, a form of programmed cell death, further enhancing their potential as anticancer agents .
Interaction with Colchicine Sites
Molecular modeling studies suggest that 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone derivatives interact with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 . This interaction could be exploited in the design of new drugs.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
The compound’smolecular weight is 160.18 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
In vitro studies have shown that 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibited the migration and invasion of cancer cells .
Action Environment
The action of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with FGFRs
Propiedades
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUSEBNIYINGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452045 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
CAS RN |
460053-60-5 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)






![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)



